molecular formula C23H24ClN3O3S B2595469 N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-54-0

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2595469
CAS RN: 393833-54-0
M. Wt: 457.97
InChI Key: OJWHSUYMGJPSSU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H24ClN3O3S and its molecular weight is 457.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has demonstrated the effectiveness of compounds related to N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in antimicrobial applications. The chloro derivatives of similar compounds have shown significant antimicrobial activities, making them potential candidates for developing new antimicrobial agents. Additionally, these compounds have been evaluated for their antioxidant properties, showing promising results in scavenging free radicals (Hamada & Abdo, 2015)(Hamada & Abdo, 2015).

Cytotoxicity and Cancer Research

A study involving zinc(II) complex derived from a related thio-Schiff base demonstrated cytotoxicity against A549 cell lines, indicating potential applications in cancer research. The complex showed effectiveness at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment (Shaikh, Vohra, Devkar, & Jadeja, 2019)(Shaikh et al., 2019).

Molecular Spectroscopy and Docking Analysis

Molecular spectroscopy and docking analysis of related pyrazole derivatives, like the compound , have been conducted. These studies focus on understanding the molecular interactions, stability, and antimicrobial potential of such compounds. This research provides insights into the molecular structure and potential applications in various fields, including pharmaceuticals and materials science (Sivakumar et al., 2020)(Sivakumar et al., 2020).

Conductive Organic Polymers

Compounds with a pyrazine-dihydropyrazine redox system, akin to the compound , have been explored as potential candidates for intrinsically conductive organic polymers. These compounds exhibit significantly lower optical and electrochemical energy gaps, making them interesting for applications in electronics and materials science (Tanaka & Yamashita, 1997)(Tanaka & Yamashita, 1997).

Antipyretic and Cardiovascular Activities

Some derivatives of similar compounds have displayed notable antipyretic, antiarrhythmic, and hypotensive activities in animal models. These findings suggest potential therapeutic applications in treating fever and cardiovascular disorders (Bruno et al., 1993)(Bruno et al., 1993).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-28-19-13-15(14-20(29-2)22(19)30-3)21-18-5-4-10-26(18)11-12-27(21)23(31)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWHSUYMGJPSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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